1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-4-carboxylic acid
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Overview
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-4-carboxylic acid is a chemical compound with the molecular formula C21H21NO5 and a molecular weight of 367.4 g/mol . This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 9H-fluorene and piperidine derivatives.
Chemical Reactions Analysis
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-4-carboxylic acid involves its ability to act as a protecting group for amines. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis, where the stepwise addition of amino acids is required .
Comparison with Similar Compounds
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-4-carboxylic acid can be compared with other similar compounds such as:
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methoxyethyl)piperidine-4-carboxylic acid: This compound has a similar structure but with an additional methoxyethyl group, which can affect its reactivity and solubility.
(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid: This compound differs in the stereochemistry of the piperidine ring, which can influence its biological activity and interactions.
(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid:
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-19(24)21(26)9-11-22(12-10-21)20(25)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,26H,9-13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSWETIYGIVCKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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